molecular formula C17H23N3O2 B4750708 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine

1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine

Cat. No.: B4750708
M. Wt: 301.4 g/mol
InChI Key: XRSPANMLEZYHHD-UHFFFAOYSA-N
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Description

1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

3-benzyl-5-[[3-(methoxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-21-13-15-8-5-9-20(11-15)12-17-18-16(19-22-17)10-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSPANMLEZYHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)CC2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24799165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine typically involves multiple steps. One common method includes the condensation of benzyl hydrazine with an appropriate aldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of an oxidizing agent such as iodine to form the oxadiazole ring . The final step involves the alkylation of the oxadiazole with a methoxymethyl piperidine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.

    Benzyl-substituted oxadiazoles: Compounds with a benzyl group attached to the oxadiazole ring.

    Methoxymethyl piperidine derivatives: Compounds containing the methoxymethyl piperidine moiety.

Uniqueness

1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine is unique due to the combination of the oxadiazole ring, benzyl group, and methoxymethyl piperidine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine

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